5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H14O2Si. It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl(dimethyl)silyl group attached to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde can be achieved through several methods. One common approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation using a lithium base and quenching with deuterium oxide (D2O). The protecting group is then removed using a mercury-catalyzed reaction . Another method involves the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of different products with distinct biological and chemical properties. The specific mechanism depends on the context in which the compound is used and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of an ethyl(dimethyl)silyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
3-Acetyl-2,5-dimethylfuran: Contains an acetyl group and two methyl groups.
Uniqueness
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
13529-08-3 |
---|---|
Molecular Formula |
C9H14O2Si |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
5-[ethyl(dimethyl)silyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2Si/c1-4-12(2,3)9-6-5-8(7-10)11-9/h5-7H,4H2,1-3H3 |
InChI Key |
SNVOOGLZLHZUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)C1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.